p-Bromophenacyl Lactate

Description

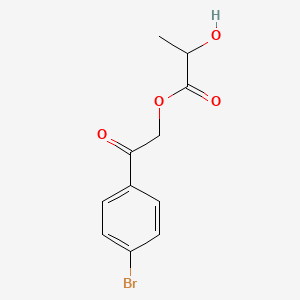

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(13)11(15)16-6-10(14)8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXSUTQDQHWMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for P Bromophenacyl Lactate

Esterification Reactions of Lactate (B86563) and Lactic Acid Derivatives

The formation of p-bromophenacyl lactate predominantly occurs through the esterification of lactic acid or its salts. This involves the reaction of the carboxylate group of the lactate with a p-bromophenacyl halide, typically p-bromophenacyl bromide.

Nucleophilic Substitution Reactions with p-Bromophenacyl Bromide

The most common route to this compound is the nucleophilic substitution reaction between a lactate salt and p-bromophenacyl bromide. orgsyn.org In this SN2 reaction, the lactate anion acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group of p-bromophenacyl bromide, leading to the displacement of the bromide ion and the formation of the ester.

The efficiency of the esterification reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature and the choice of solvent.

The reaction is typically carried out at elevated temperatures to increase the reaction rate. For instance, a common procedure for preparing phenacyl esters involves heating the reaction mixture at 80°C. thermofisher.com The choice of solvent is also critical. Aprotic polar solvents such as acetonitrile (B52724) are frequently employed as they can dissolve both the lactate salt and the p-bromophenacyl bromide, facilitating the reaction. thermofisher.com The solvent system should be dry to prevent hydrolysis of the p-bromophenacyl bromide.

A general procedure for the synthesis of p-bromophenacyl esters involves dissolving the carboxylic acid in a suitable solvent like methanol (B129727), neutralizing it with a base such as potassium hydroxide (B78521) in methanol to form the potassium salt, evaporating the solvent, and then reacting the salt with p-bromophenacyl bromide in a solvent like acetonitrile at an elevated temperature. thermofisher.com

Table 1: Representative Reaction Conditions for the Synthesis of p-Bromophenacyl Esters

| Parameter | Condition | Rationale |

| Reactants | Carboxylic acid (e.g., lactic acid), p-Bromophenacyl bromide | Lactic acid provides the carboxylate nucleophile after deprotonation. p-Bromophenacyl bromide is the electrophile. |

| Base | Potassium hydroxide, Potassium bicarbonate | To deprotonate the carboxylic acid and form the more nucleophilic carboxylate salt. thermofisher.com |

| Solvent | Acetonitrile, Methanol (for salt formation) | Acetonitrile is a good solvent for both reactants and facilitates the SN2 reaction. thermofisher.com |

| Temperature | 80°C | Increases the rate of reaction. thermofisher.com |

| Reaction Time | 30 minutes to several hours | Sufficient time for the reaction to proceed to completion. thermofisher.comcdnsciencepub.com |

To improve the yield and reaction rate, catalytic methods can be employed. Phase-transfer catalysis (PTC) and the use of crown ethers are two notable approaches.

Phase-Transfer Catalysis (PTC): PTC is a valuable technique when the reactants are in different phases, such as a solid lactate salt and p-bromophenacyl bromide dissolved in an organic solvent. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the lactate anion from the solid or aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgmdpi.com This method can enhance reaction rates and allows for milder reaction conditions. ias.ac.in

Crown Ethers: Crown ethers, such as 18-crown-6 (B118740), are excellent catalysts for this type of reaction. slideshare.net They function by complexing with the cation of the lactate salt (e.g., potassium ion), thereby increasing the "nakedness" and nucleophilicity of the lactate anion. This enhanced nucleophilicity leads to a significant increase in the reaction rate and yield. slideshare.net For example, the use of 18-crown-6 as a solubilizing agent in the reaction of a potassium carboxylate with p-bromophenacyl bromide has been shown to produce high yields of the corresponding phenacyl ester. slideshare.net

Table 2: Catalytic Enhancements in p-Bromophenacyl Ester Synthesis

| Catalyst Type | Example | Mechanism of Action |

| Phase-Transfer Catalyst | Quaternary ammonium salts | Transports the lactate anion from the solid/aqueous phase to the organic phase, where it can react with p-bromophenacyl bromide. crdeepjournal.orgmdpi.com |

| Crown Ether | 18-crown-6 | Complexes with the cation (e.g., K+) of the lactate salt, increasing the nucleophilicity of the lactate anion. slideshare.netgoogle.com |

The synthesis of this compound requires consideration of the reactivity of the precursors and the compatibility of other functional groups present in the molecule. Lactic acid contains a secondary hydroxyl group in addition to the carboxylic acid. Under the basic conditions used to form the lactate salt, the hydroxyl group can also be deprotonated to some extent, potentially leading to side reactions. However, the carboxylate is a much stronger nucleophile than the alkoxide, so the esterification at the carboxyl group is the predominant reaction.

The choice of base is important. A mild base like potassium bicarbonate is often preferred over strong bases like potassium hydroxide to minimize side reactions. thermofisher.com The reactivity of p-bromophenacyl bromide itself is a key factor; it is a potent alkylating agent due to the electron-withdrawing nature of the bromo and carbonyl groups, which makes the benzylic carbon highly susceptible to nucleophilic attack. drugfuture.comontosight.ai

Catalytic Enhancements (e.g., Phase-Transfer Catalysis, Crown Ethers)

Alternative Esterification Approaches for Carboxylic Acids

While the reaction with p-bromophenacyl bromide is the most direct method, other esterification techniques can be applied to lactic acid, which could then be followed by bromination of the aromatic ring if starting from a different phenacyl ester. However, for the direct synthesis of this compound, these are less common.

One alternative approach is reactive distillation, where the esterification reaction is carried out simultaneously with the removal of a byproduct, such as water, to drive the reaction equilibrium towards the product side. researchgate.netresearchgate.net This method is particularly useful for the esterification of lactic acid with alcohols like ethanol (B145695) or butanol and could theoretically be adapted. researchgate.netnih.gov Another approach involves the transesterification of lactic acid oligomers. nih.gov

Stereoselective Synthesis and Enantiomeric Purity of p-Bromophenacyl-L-Lactate

Lactic acid is a chiral molecule, existing as L-lactic acid and D-lactic acid. For many applications, particularly in pharmaceuticals and biochemistry, the synthesis of a specific enantiomer, such as p-bromophenacyl-L-lactate, is crucial.

The stereoselective synthesis of p-bromophenacyl-L-lactate is typically achieved by starting with enantiomerically pure L-lactic acid or its salt. The esterification reaction with p-bromophenacyl bromide is a nucleophilic substitution at the bromomethyl group and does not involve the chiral center of the lactic acid. Therefore, the stereochemistry of the lactic acid is retained throughout the reaction, leading to the formation of the corresponding enantiomerically pure p-bromophenacyl ester.

The enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the starting lactic acid. Techniques such as chiral chromatography can be used to verify the enantiomeric excess of the p-bromophenacyl-L-lactate product. The synthesis of chiral molecules often requires careful control of reaction conditions to prevent any potential racemization, although this is less of a concern for this specific reaction as the chiral center is not directly involved in the bond-forming step. The synthesis of enantiomerically pure compounds is a critical aspect of modern organic synthesis, particularly for biologically active molecules. nih.gov

Control of Stereochemistry in Lactate Derivatization

The synthesis of this compound involves the esterification of lactic acid with p-bromophenacyl bromide. A significant challenge in this synthesis is controlling the stereochemistry at the chiral center of the lactate moiety. Lactic acid exists as two enantiomers, (R)-lactic acid and (S)-lactic acid. The choice of starting material and reaction conditions is paramount in obtaining the desired stereoisomer of the final product.

One common method for preparing phenacyl esters is the reaction of a carboxylic acid with p-bromophenacyl bromide. orgsyn.org This reaction typically proceeds via an SN2 mechanism, where the carboxylate anion of lactic acid attacks the electrophilic carbon of the p-bromophenacyl bromide. To facilitate this, the lactic acid is first neutralized with a base to form the lactate salt. thermofisher.com The choice of base and solvent can influence the reaction's stereochemical outcome.

Key Synthetic Considerations:

Starting Material: The stereochemical purity of the final this compound is directly dependent on the enantiomeric purity of the initial lactic acid. Using enantiomerically pure (R)- or (S)-lactic acid is the most direct approach to obtaining the corresponding (R)- or (S)-p-Bromophenacyl Lactate.

Reaction Mechanism: The SN2 reaction at the benzylic carbon of p-bromophenacyl bromide proceeds with inversion of configuration if that center were chiral. However, in this case, the chirality resides in the lactate molecule, and the esterification reaction at the carboxyl group does not affect the stereocenter of the lactate. Therefore, the stereochemistry of the lactic acid is retained in the product.

Enzymatic Synthesis: Chemoenzymatic methods offer a high degree of stereoselectivity. taltech.ee Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic mixtures or the asymmetric esterification of prochiral substrates. taltech.ee In the context of this compound synthesis, a lipase could be employed to selectively esterify one enantiomer of racemic lactic acid with p-bromophenacyl bromide, leaving the other enantiomer unreacted. This approach can yield enantiomerically enriched this compound. taltech.ee

| Parameter | Description |

| Starting Material | Enantiomerically pure (R)- or (S)-lactic acid |

| Reagent | p-Bromophenacyl bromide |

| Catalyst (optional) | Lipase (e.g., Candida antarctica lipase B) for kinetic resolution |

| Stereochemical Outcome | Retention of configuration from the starting lactic acid |

Strategies for Chiral Resolution and Enantiomeric Excess Determination

Following the synthesis of this compound, particularly when starting from racemic or enantiomerically enriched lactic acid, it is crucial to determine the enantiomeric composition of the product. This involves separating the enantiomers (chiral resolution) and quantifying their relative amounts (enantiomeric excess determination).

Chiral Resolution:

The separation of the (R)- and (S)-enantiomers of this compound can be achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers. The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation.

Enantiomeric Excess (e.e.) Determination:

Once the enantiomers are separated, their relative proportions can be determined to calculate the enantiomeric excess. Several methods are available for this purpose:

High-Performance Liquid Chromatography (HPLC): By using a chiral column, the area under each enantiomer's peak in the chromatogram can be integrated. The enantiomeric excess is then calculated using the formula:

e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The CD spectrum is unique for each enantiomer. By comparing the CD spectrum of a sample to that of the pure enantiomers, the enantiomeric excess can be determined. nih.gov A combination of UV and CD spectroscopy can provide a robust method for e.e. determination. nih.gov The HPLC-CD method, which uses CD detection for the eluent from an HPLC column, is particularly effective for accurate e.e. estimation. nih.gov

| Technique | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of (R)- and (S)-p-Bromophenacyl Lactate |

| HPLC with UV Detection | Quantification based on UV absorbance after chiral separation | Determination of enantiomeric ratio |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Determination of enantiomeric excess |

| HPLC-CD | CD detection coupled with HPLC separation | Accurate quantification of enantiomers in a mixture |

Advanced Analytical Techniques for Characterization and Quantification of P Bromophenacyl Lactate

Chromatographic Separations

Chromatographic techniques are paramount for the separation and analysis of p-bromophenacyl lactate (B86563). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust methods for its characterization.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like p-bromophenacyl lactate. The derivatization of lactic acid to this compound significantly enhances its detection by UV spectrophotometry. umich.edunih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the separation of p-bromophenacyl esters of carboxylic acids, including lactate. umich.eduthermofisher.com In this technique, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. thermofisher.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A study on the degradation of poly(lactide-co-glycolide) (PLGA) utilized RP-HPLC to separate and quantify the p-bromophenacyl esters of various water-soluble acid degradation products, including glycolic acid, lactic acid, and lactoyllactic acid. umich.edu This pre-derivatization HPLC method allows for the accurate measurement of the distribution of these acids. umich.edu The derivatization to form stable p-bromophenacyl esters provides a common chromophore, enabling sensitive UV detection. umich.edu

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and Water |

| Detection | UV Absorbance |

| Analyte Form | p-Bromophenacyl Ester |

This interactive table summarizes typical RP-HPLC conditions for the analysis of this compound and related acid derivatives.

Lactic acid itself lacks a strong chromophore, making its direct detection by UV spectrophotometry at low concentrations challenging. researchgate.netoup.com Derivatization with p-bromophenacyl bromide introduces a strongly UV-absorbing moiety to the lactate molecule, forming this compound. libretexts.orgchromatographyonline.com This significantly enhances the sensitivity of UV detection, with the p-bromophenacyl group exhibiting a strong absorbance maximum around 260 nm. nih.govresearchgate.net

The molar extinction coefficient of p-bromophenacyl derivatives is approximately 23,000 at 261 nm, allowing for detection limits in the nanogram range. nih.gov This enhanced sensitivity is critical for the analysis of low concentrations of lactate in various samples. oup.com The derivatization reaction is typically carried out by reacting the carboxylic acid with p-bromophenacyl bromide in the presence of a catalyst, such as a crown ether or an amine. researchgate.netoup.com

| Derivative | Wavelength (nm) | Benefit |

| p-Bromophenacyl Ester | ~260 | High Molar Absorptivity, Increased Sensitivity |

| Benzyl Ester | 254 | UV-absorbing |

| 4-Nitrobenzyl Ester | 265 | UV-absorbing |

This interactive table presents various derivatizing agents and their corresponding UV absorption maxima, highlighting the enhancement provided by the p-bromophenacyl group.

Lactic acid exists as two stereoisomers, D-lactic acid and L-lactic acid. The analysis of the stereoisomeric composition of lactate conjugates is often essential. Chiral HPLC is the primary technique for separating these enantiomers. This can be achieved through two main approaches: using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. mdpi.comnih.gov

For the analysis of lactate enantiomers, various chiral stationary phases based on polysaccharides like amylose (B160209) and cellulose (B213188) have been employed. mdpi.comchromatographyonline.com The choice of the chiral selector, mobile phase composition, and column temperature are critical parameters that influence the selectivity and resolution of the separation. mdpi.comchromatographyonline.com Alternatively, derivatization with a chiral agent creates diastereomeric pairs of this compound that can be resolved on a standard reversed-phase column. nih.gov

| Chiral Separation Approach | Principle | Typical Stationary Phase |

| Chiral Stationary Phase (CSP) | Enantiomers interact differently with the chiral selector on the column. | Polysaccharide-based (e.g., Amylose, Cellulose) |

| Chiral Derivatization | Enantiomers are converted into diastereomers which have different physical properties and can be separated on an achiral phase. | Achiral (e.g., C18) |

This interactive table outlines the two primary approaches for the chiral separation of lactate conjugates by HPLC.

Ultraviolet (UV) Detection Enhancement for Derivatized Compounds

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility, its analysis by GC is often preceded by a derivatization step to increase its volatility.

Capillary gas chromatography offers high resolution and sensitivity for the analysis of low molecular weight monocarboxylic acid esters, including those of lactate. copernicus.orgsemanticscholar.org In this method, the carboxylic acids are first converted to their more volatile p-bromophenacyl esters. copernicus.orgsemanticscholar.orgjst.go.jpnih.gov This derivatization not only increases volatility but also improves chromatographic properties and detection. nih.gov

In a study analyzing low molecular weight monocarboxylic acids in atmospheric samples, the acids, including lactic acid, were derivatized to their p-bromophenacyl esters. copernicus.orgsemanticscholar.org These esters were then analyzed using a capillary gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). copernicus.orgsemanticscholar.org The use of a capillary column provides excellent separation of a homologous series of monoacid esters. jst.go.jpnasa.gov

| Parameter | Condition |

| Technique | Capillary Gas Chromatography (GC) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Analyte Form | p-Bromophenacyl Ester |

| Benefit | High resolution and sensitivity for volatile derivatives. |

This interactive table summarizes the typical parameters for the GC analysis of p-bromophenacyl esters of low molecular weight monocarboxylic acids.

GC-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which is a derivative of lactic acid, GC-MS analysis would typically follow a derivatization step to increase its volatility. While direct GC-MS analysis of this compound is less common than LC-MS, the principles of GC-MS are well-established for similar derivatized acids. researchgate.net

The process involves introducing the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

For a related compound, the derivatization of dicarboxylic acids for GC-MS analysis has been thoroughly investigated, comparing esterification and silylation procedures. researchgate.net These studies highlight the importance of optimizing derivatization conditions to achieve low detection limits, often in the range of nanograms per cubic meter (ng m⁻³), and good reproducibility, with relative standard deviations (RSD) typically below 15%. researchgate.net Although this compound itself is primarily analyzed by LC-MS due to its thermal lability, GC-MS can be used to analyze related volatile derivatives. For instance, a method for analyzing lactic acid in cell culture media involved derivatization with ethyl chloroformate, achieving a low limit of detection (LOD) of 0.67 μmol/L. nih.gov

The mass spectrum of a derivatized compound provides a unique fragmentation pattern, or "fingerprint," that allows for its structural confirmation. In the case of p-bromophenacyl derivatives, the presence of bromine's characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br) provides a clear indicator of the derivative. umich.edu

Mass Spectrometric Characterization

Mass spectrometry is a cornerstone for the detailed characterization of this compound, offering high sensitivity and specificity.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. americanpharmaceuticalreview.com It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI provides powerful capabilities for structural elucidation and quantification. scielo.br

In an ESI-MS/MS experiment, the derivatized lactate, this compound, would first be ionized in the ESI source, typically forming a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. This parent ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (product ions). These product ions are then analyzed in the second mass analyzer.

This technique has been successfully applied to the analysis of other p-bromophenacyl derivatives. For example, in the analysis of perfluorinated carboxylic acids derivatized with p-bromophenacyl bromide, ESI-MS/MS in the negative ion mode was used. nih.gov The resulting mass spectra showed characteristic fragment ions that were used for both quantification and confirmation of the analytes. nih.gov The inherent sensitivity of ESI-MS/MS allows for very low limits of quantitation (LOQ), often in the sub-nanogram per milliliter range. researchgate.net

Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry (LC-ICP-MS/MS) is a highly selective and sensitive technique for the detection of specific elements. The use of p-bromophenacyl bromide as a derivatizing agent introduces a bromine atom into the lactate molecule, which can then be specifically detected by ICP-MS. rsc.org This "bromine tagging" approach offers excellent selectivity, as bromine is not naturally present in most biological matrices.

The LC separates the derivatized lactate from other components in the sample. The eluent from the LC is then introduced into the ICP torch, which is a high-temperature plasma source that atomizes and ionizes the sample. The ions are then passed into the tandem mass spectrometer. In the DRC (Dynamic Reaction Cell) mode, the bromine isotopes (⁷⁹Br and ⁸¹Br) can be reacted with a gas like N₂O to form BrO⁺ ions (m/z 95 and 97), which can be detected with high sensitivity and freedom from interferences. s4science.at

This technique has been used for the quantitative profiling of pharmaceuticals and their metabolites in human plasma by derivatizing them with p-bromophenacyl bromide. rsc.org The element-selective detection of bromine provides a structure-independent response, which is advantageous for accurate quantification. rsc.org The detection limits for bromine-containing compounds using ICP-MS can be very low, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. s4science.atnih.gov

The confirmation of the successful derivatization of lactic acid to this compound is a critical step and is typically achieved using a combination of analytical techniques. Mass spectrometry plays a key role in this confirmation.

For a similar derivatization product, p-bromophenacyl ester of glycolic acid, chemical ionization mass spectrometry was used. umich.edu The resulting mass spectrum showed the characteristic molecular ion adducts [M+NH₄]⁺ at m/z 290 and 292, clearly indicating the presence of bromine. umich.edu The spectrum also displayed intense fragment ions corresponding to the p-bromophenacyl moiety (m/z 183 and 185). umich.edu

In addition to MS, other spectroscopic techniques are employed for comprehensive structural confirmation. Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the presence of key functional groups in the derivative. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule, confirming the covalent linkage between the lactate and p-bromophenacyl moieties. nih.gov

Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry (LC-ICP-MS/MS) for Element-Selective Detection (Bromine Tagging)

Spectroscopic Analysis of this compound

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms in this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, its integration (the area under the peak), and its multiplicity (splitting pattern) provide clues to the structure. For example, the protons on the aromatic ring of the p-bromophenacyl group would appear in the aromatic region (typically δ 7-8 ppm). The protons of the lactate moiety would have characteristic shifts as well.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic). For this compound, one would expect to see signals for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic ring, and the carbons of the lactate backbone. unesp.br

Detailed NMR data for a similar compound, the p-bromophenacyl ester of glycolic acid, has been reported, confirming the structure of the derivatization product. umich.edu

Below are interactive tables summarizing the expected NMR data for this compound based on known data for its constituent parts and similar derivatized compounds.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on typical chemical shifts for the functional groups present.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Lactate CH₃ | ~1.5 | Doublet |

| Lactate CH | ~4.4 | Quartet |

| Phenacyl CH₂ | ~5.4 | Singlet |

| Aromatic CH (ortho to C=O) | ~7.8 | Doublet |

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on typical chemical shifts for the functional groups present.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Lactate CH₃ | ~20 |

| Lactate CH | ~68 |

| Phenacyl CH₂ | ~66 |

| Aromatic C-Br | ~128 |

| Aromatic CH | ~129, ~132 |

| Aromatic C-C=O | ~134 |

| Ester C=O | ~170 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups, namely the ester, carbonyl, and the p-bromophenyl moieties.

The synthesis of this compound involves the esterification of lactic acid with p-bromophenacyl bromide. This reaction introduces the p-bromophenacyl group, which has distinct spectral features. The FT-IR spectrum of the precursor, p-bromophenacyl bromide, shows characteristic absorption bands for the carbonyl group (C=O) and the aromatic ring. Similarly, lactic acid exhibits prominent peaks for its hydroxyl (-OH) and carboxylic acid (C=O) groups. ut.ac.irresearchgate.net

Upon esterification to form this compound, the broad -OH stretching vibration of the carboxylic acid in lactic acid disappears and is replaced by the characteristic C-O stretching vibrations of the ester group. The carbonyl (C=O) stretching frequency of the ester is also a prominent feature. The FT-IR spectrum of a related compound, p-bromophenacyl acetate, provides a useful reference for the expected spectral features of the p-bromophenacyl ester portion of the molecule. ic.ac.uk

Key FT-IR Spectral Features of this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Ester C=O Stretch | 1730 - 1750 | Strong absorption, characteristic of the ester carbonyl group. |

| Ketone C=O Stretch | 1690 - 1710 | Strong absorption from the phenacyl carbonyl group. |

| Aromatic C=C Stretch | 1580 - 1600 | Medium to weak absorptions from the p-substituted benzene (B151609) ring. |

| Ester C-O Stretch | 1100 - 1300 | Two distinct strong bands are expected for the C-O-C linkage. |

| C-Br Stretch | 500 - 600 | Absorption in the fingerprint region, indicative of the bromo-substituent. |

| Aliphatic C-H Stretch | 2850 - 3000 | Absorptions from the methyl and methine groups of the lactate moiety. |

| Aromatic C-H Stretch | 3000 - 3100 | Weaker absorptions from the p-bromophenyl group. |

Note: The exact peak positions can vary slightly based on the sample preparation and the physical state of the compound.

Application of Advanced Spectroscopic Techniques for Elucidating Reactivity and Structure

Beyond FT-IR, a suite of advanced spectroscopic and chromatographic techniques is employed to provide a comprehensive understanding of the structure and reactivity of this compound. These methods are often used in tandem to confirm the identity, purity, and concentration of the compound, particularly when it is used as a derivative for the analysis of lactic acid in complex matrices. copernicus.orgcopernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unequivocal identification. copernicus.org The derivatization of lactic acid to its p-bromophenacyl ester significantly enhances its volatility and thermal stability, making it amenable to GC-MS analysis. copernicus.orgcopernicus.org This technique is particularly valuable for quantifying lactic acid in biological and environmental samples. copernicus.orgcopernicus.org

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation, identification, and quantification of this compound. In this method, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. The p-bromophenacyl group acts as a chromophore, allowing for sensitive detection using a UV-Vis detector. umich.edu HPLC is often coupled with mass spectrometry (LC-MS) to provide even greater specificity and sensitivity. acs.org The derivatization of lactic acid to this compound is a common strategy to improve its detection in HPLC analysis. umich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. mdpi.comdal.ca

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the p-bromophenyl group, the methylene (B1212753) protons adjacent to the carbonyl group, and the methine and methyl protons of the lactate moiety. The chemical shifts and coupling patterns of these signals provide information about the connectivity of the atoms. For instance, the methylene protons of the phenacyl group would appear as a singlet, while the lactate protons would exhibit a characteristic quartet and doublet pattern. mdpi.com

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups would appear at distinct downfield chemical shifts. The aromatic carbons and the aliphatic carbons of the lactate moiety would also have characteristic chemical shifts. dal.ca

The combination of these advanced analytical techniques provides a robust framework for the comprehensive characterization and quantification of this compound, enabling its use in diverse research applications.

Reaction Kinetics and Mechanisms Governing P Bromophenacyl Lactate Formation

Kinetic Studies of Derivatization Reactions

The formation of p-Bromophenacyl Lactate (B86563) is a derivatization reaction, a process of converting a chemical compound into a derivative. Kinetic studies of these reactions provide insights into the rates at which they occur and the factors that influence these rates.

Factors Influencing Reaction Rates and Conversion Yields

Several key factors have a significant impact on the rate and efficiency of the formation of p-Bromophenacyl Lactate. savemyexams.comconsensus.app These include the concentration of reactants, temperature, the presence of a catalyst, and the nature of the solvent. openaccessjournals.comopentextbc.calibretexts.org

Concentration of Reactants : An increase in the concentration of the reactants, namely the lactate salt and p-bromophenacyl bromide, generally leads to a higher reaction rate. savemyexams.comopentextbc.ca This is because a higher concentration results in more frequent collisions between the reacting molecules. savemyexams.com

Temperature : The reaction rate is typically accelerated at higher temperatures. savemyexams.comopentextbc.ca Increased thermal energy enhances the kinetic energy of molecules, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction. opentextbc.ca For instance, the derivatization of fatty acids using p-bromophenacyl bromide has been conducted at 85°C. google.com

Catalyst : The use of a catalyst can significantly speed up the reaction by providing an alternative reaction pathway with a lower activation energy. openaccessjournals.comopentextbc.ca In the context of forming p-bromophenacyl esters, crown ethers like dicyclohexyl-18-crown-6 are often employed as catalysts. nih.govcopernicus.org These catalysts facilitate the reaction between the carboxylate and the alkylating agent. nih.gov

Solvent : The choice of solvent can influence reaction rates. consensus.applibretexts.org Polar aprotic solvents, such as acetonitrile (B52724), are commonly used in these derivatization reactions. nih.govwmich.edu

Below is an interactive data table summarizing the factors that influence reaction rates:

| Factor | Effect on Reaction Rate | Rationale |

| Concentration | Increases with higher concentration | More frequent molecular collisions savemyexams.comopentextbc.ca |

| Temperature | Increases with higher temperature | Molecules have higher kinetic energy, leading to more effective collisions savemyexams.comopentextbc.ca |

| Catalyst | Increases the rate | Provides an alternative reaction pathway with lower activation energy openaccessjournals.comopentextbc.ca |

| Solvent | Can enhance or impede the rate | The polarity and nature of the solvent affect reactant solubility and interaction consensus.applibretexts.org |

Determination of Activation Energies for Esterification Processes

The activation energy (Ea) is the minimum energy required for a reaction to occur. opentextbc.ca For the esterification process that forms this compound, the activation energy can be determined experimentally by studying the reaction rate at different temperatures and applying the Arrhenius equation.

Mechanistic Pathways of Phenacyl Ester Formation from Carboxylates

The formation of this compound from a lactate carboxylate and p-bromophenacyl bromide proceeds through a well-established mechanistic pathway in organic chemistry.

Elucidation of Nucleophilic Acyl Substitution Mechanisms

The core chemical transformation in the formation of this compound is a nucleophilic acyl substitution reaction. libretexts.org In this type of reaction, a nucleophile attacks the carbonyl carbon of an acyl group, leading to the displacement of a leaving group. masterorganicchemistry.com

The generally accepted mechanism for this reaction under basic or neutral conditions involves the following steps:

Nucleophilic Attack : The lactate anion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the p-bromophenacyl bromide. This step forms a tetrahedral intermediate. libretexts.orgbyjus.com

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and the bromide ion is expelled as the leaving group. masterorganicchemistry.com

This two-step addition-elimination mechanism is characteristic of nucleophilic acyl substitution reactions. masterorganicchemistry.comsaskoer.ca The reactivity of the acyl compound is a key factor, with acid halides like p-bromophenacyl bromide being highly reactive. libretexts.org

Under acidic conditions, the mechanism is slightly different. The carbonyl group is first protonated, which activates it towards nucleophilic attack. byjus.combyjus.com The alcohol (lactic acid in its protonated form) then attacks the carbonyl carbon, followed by proton transfer and elimination of a water molecule to form the ester. byjus.commasterorganicchemistry.com

Role of Specific Intermediates in the Derivatization Process

The primary intermediate in the formation of this compound via the nucleophilic acyl substitution pathway is the tetrahedral alkoxide intermediate . libretexts.orgbyjus.comlibretexts.org This species is formed immediately after the nucleophilic attack of the lactate on the carbonyl carbon of p-bromophenacyl bromide.

In some derivatization procedures, particularly for analytical purposes, a catalyst like a crown ether is used. nih.gov The crown ether forms a complex with the cation (e.g., potassium) of the lactate salt, effectively sequestering it and increasing the nucleophilicity of the carboxylate anion, thereby accelerating the reaction. nih.gov

Computational and Theoretical Studies on P Bromophenacyl Lactate

Computational and theoretical chemistry provide powerful tools for understanding chemical structures, properties, and reactivity at a molecular level. For a compound like p-bromophenacyl lactate (B86563), these methods can offer insights that are complementary to experimental data, guiding synthesis, purification, and application. This section explores the application of key computational techniques to elucidate the characteristics of p-bromophenacyl lactate.

Applications of P Bromophenacyl Lactate in Specialized Research Domains

Derivatization in Complex Biological Matrices

Biological matrices such as plasma and urine are inherently complex, containing a multitude of compounds that can interfere with the analysis of a specific target molecule. nih.gov Derivatization with reagents like p-bromophenacyl bromide not only enhances detection but can also be part of a broader strategy to isolate the analyte of interest from this complex background.

Strategies for Sample Preparation and Elimination of Matrix Interference

Effective sample preparation is paramount for accurate quantification in complex biological matrices. nih.gov When using p-bromophenacyl bromide for derivatization, the sample preparation workflow often involves multiple steps to remove interfering substances.

For the analysis of acetyl-L-carnitine in human plasma, a multi-step procedure is employed. researchgate.net This includes:

Removal of Amino Acids: Treatment with ninhydrin (B49086) solution. researchgate.net

Extraction: Methanol (B129727) extraction followed by solid-phase extraction on silica (B1680970) columns. researchgate.net

Derivatization: Reaction with p-bromophenacyl bromide. researchgate.net

This rigorous preparation ensures that the final analysis by HPLC is focused on the derivatized analyte of interest, minimizing interference from other plasma components. researchgate.net Similarly, for the analysis of carnitine and acylcarnitines in urine, solid-phase extraction on a cation-exchange column is used prior to derivatization. nih.govresearchgate.net

Quantitative Metabolite Profiling of Pharmaceuticals Containing Carboxyl Groups

The application of p-bromophenacyl bromide extends to the metabolic profiling of pharmaceuticals, particularly those containing carboxyl groups. A pre-column derivatization method using p-bromophenacyl bromide has been developed for the quantitative metabolite profiling of drugs like diclofenac (B195802) in human plasma. rsc.org

This method utilizes liquid chromatography coupled with inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). The derivatization introduces a bromine (Br) atom into the drug molecule and its metabolites, which can be selectively detected by ICP-MS/MS. rsc.org This provides a sensitive and accurate means of quantification. rsc.org The reaction conditions are optimized to ensure the complete formation of the derivatization products. rsc.org

The method has demonstrated good accuracy, with recovery between 85–115%, and precision, with a repeatability of ≤7.2% RSD. rsc.org The limits of quantification are approximately 0.2 mg L⁻¹ for diclofenac, showcasing the sensitivity of this approach for drug metabolism studies. rsc.org

| Application | Analyte | Derivatizing Agent | Matrix | Key Findings/Methodology | Reference |

| Drug Metabolite Profiling | Diclofenac (and its metabolites) | p-Bromophenacyl bromide | Human Plasma | Pre-column derivatization for LC-ICP-MS/MS analysis. Achieved LOQ of ~0.2 mg L⁻¹ for diclofenac. | rsc.org |

| Carnitine Analysis | Carnitine and acylcarnitines | 4'-Bromophenacyl trifluoromethanesulfonate | Human Urine | Solid-phase extraction followed by derivatization for HPLC analysis. | nih.gov |

Analysis of Perfluorinated Carboxylic Acids in Environmental Samples

The widespread presence of perfluorinated carboxylic acids (PFCAs) in the environment is a growing concern due to their potential toxicity and tendency to bioaccumulate. nih.gov These persistent organic pollutants are found in various environmental matrices, including river water, sediment, and even groundwater. nih.govnih.gov To accurately quantify PFCAs in these complex samples, derivatization techniques are often employed to enhance their detection by analytical instruments.

One effective method involves the use of p-bromophenacyl bromide as a derivatization reagent to convert PFCAs into their corresponding phenacyl esters. nih.gov This process, optimized for reaction conditions, results in a high conversion yield of 86% to 92% with low relative standard deviation. nih.gov The resulting p-bromophenacyl esters can then be separated and analyzed using techniques like liquid chromatography-ultraviolet detector-electrospray ionization-tandem mass spectrometry (LC-UV-ESI-MS/MS). nih.gov This derivatization strategy successfully mitigates background interference from polymeric components often present in liquid chromatography systems. nih.gov

The analytical method demonstrates good sensitivity, with limits of detection (LODs) below 5 ng/mL. nih.gov The relative standard deviation (RSD%) values typically range from 5.2% to 9.8%, indicating acceptable precision. nih.gov This methodology has been successfully applied to the quantification of PFCAs in river water contaminated by industrial wastewater, highlighting its utility for environmental monitoring. nih.gov

Table 1: Performance of p-Bromophenacyl Derivatization for PFCA Analysis

| Parameter | Value | Reference |

|---|---|---|

| Conversion Yield | 86-92% | nih.gov |

| Limit of Detection (LOD) | < 5 ng/mL | nih.gov |

Biochemical Probe Applications (as a derivatized entity, distinct from the reagent's direct action)

Investigation of Enzyme-Catalyzed Reactions (e.g., lactate (B86563) dehydration)

In the study of enzyme mechanisms, derivatization is a crucial tool for identifying reaction products and intermediates. For instance, in the investigation of enzymes that contain a covalently bound pyruvate, the identification of reaction products is essential to elucidate the catalytic mechanism. annualreviews.org

In one such study, the product of a borohydride-treated enzyme was identified as α-[³H]lactic acid. annualreviews.org To confirm this identification, the lactic acid was converted to its p-bromophenacyl ester. annualreviews.org This derivatization allowed for co-crystallization with a standard sample of p-bromophenacyl lactate, providing definitive proof of the product's identity. annualreviews.org This use of p-bromophenacyl derivatization was instrumental in establishing that the enzyme contained covalently bound pyruvate. annualreviews.org

Role in Biological Activity Profiling of Natural Products

Activity-based protein profiling (ABPP) is a powerful technique used to identify the protein targets of biologically active molecules, including natural products. nih.govuniversiteitleiden.nl This method often utilizes chemical probes that can covalently bind to the active site of enzymes, allowing for their identification and characterization. universiteitleiden.nlrsc.org

While p-bromophenacyl bromide itself is a reagent used to derivatize molecules for analysis, the resulting p-bromophenacyl esters can be considered in the broader context of biochemical probes. Natural products containing reactive groups like lactones are a significant focus of ABPP studies. nih.gov The derivatization of a molecule like lactate to form this compound introduces a specific chemical tag. This tag can, in principle, be used in biological activity profiling to understand how the lactate moiety interacts with biological systems or to track its metabolic fate.

The core principle of ABPP involves using small molecules to target the active sites of specific enzymes. rsc.org By modifying a natural product or metabolite with a probe, researchers can gain insights into its mechanism of action and identify its cellular targets. nih.govrsc.org

Future Directions and Emerging Research Avenues for P Bromophenacyl Lactate

Development of Novel Derivatization Reagents with Enhanced Analytical Performance

The foundational role of p-bromophenacyl bromide (p-BPB) in the analysis of carboxylic acids, including lactic acid, is well-established. thermofisher.comgoogle.com However, the quest for improved sensitivity, selectivity, and efficiency is driving the development of a new generation of derivatization reagents. Future research in this area is focused on overcoming the limitations of traditional agents and tailoring reagents for specific analytical challenges, such as those presented by complex biological and environmental samples.

One promising avenue is the design of reagents that offer enhanced ionization efficiency for mass spectrometry (MS). While p-BPB is effective for UV detection, its performance in electrospray ionization (ESI)-MS can be suboptimal. nih.gov Novel reagents are being engineered with permanently charged moieties or groups that are more readily ionized, leading to significant improvements in detection limits. nih.govnih.gov For instance, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) and 4-bromo-N-methylbenzylamine have been developed for the derivatization of carboxylic acids, offering enhanced MS detection and unique fragmentation patterns for improved identification. nih.govnih.gov

Another critical area of development is in chiral derivatization agents. Lactic acid exists as two enantiomers, D- and L-lactic acid, which have distinct biological roles and significance. The ability to accurately quantify each enantiomer is crucial in many biomedical and metabolic studies. mdpi.comnih.gov Future research will likely focus on developing chiral derivatization reagents that react with lactic acid to form diastereomers that can be more easily separated by standard chromatographic techniques. science.govjiangnan.edu.cn This would provide a more accessible alternative to the use of expensive chiral chromatography columns. Advances in this area will be critical for expanding the application of p-bromophenacyl lactate (B86563) analysis in chiral metabolomics. nih.gov

The table below summarizes some emerging derivatization reagents for carboxylic acids that could represent future alternatives or improvements upon p-bromophenacyl bromide for lactate analysis.

| Derivatization Reagent Class | Example Reagent | Potential Advantage for Lactate Analysis | Reference(s) |

| Quaternary Ammonium-based | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Enhanced MS sensitivity, isotopic signature for clear identification. | nih.gov |

| Benzylamine-based | 4-bromo-N-methylbenzylamine | Improved positive ESI-MS/MS detection, bromine isotope pattern for identification. | nih.govresearchgate.net |

| Hydrazine-based | Trimethylaminoacetohydrazide chloride (Girard's Reagent T) | Reacts with carboxylic acids, adding a permanent positive charge for enhanced MS detection. | mdpi.com |

| Aniline-based | 12C- and 13C-aniline | Allows for isotopic labeling for accurate quantification in complex matrices. | mdpi.com |

| Chiral Derivatizing Agents | (+)- or (−)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) | Enables separation of D- and L-lactic acid enantiomers on standard columns. | nih.gov |

Integration with Advanced Hyphenated Analytical Platforms for Multi-Omics Research

The analysis of p-bromophenacyl lactate is set to become increasingly integrated with sophisticated hyphenated analytical platforms, which combine the separation power of chromatography with the detection capabilities of mass spectrometry. This integration is particularly crucial for the burgeoning field of multi-omics research, where comprehensive metabolic profiling is essential.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of derivatized compounds like this compound. nih.govresearchgate.net Future developments will likely focus on leveraging high-resolution mass spectrometry (HRMS) to provide more detailed structural information and greater confidence in metabolite identification. upf.edu The coupling of derivatization strategies with HRMS platforms, such as Orbitrap and time-of-flight (TOF) analyzers, will enable more comprehensive and accurate metabolic profiling in complex biological samples. omicstutorials.com

Furthermore, the derivatization of lactic acid to this compound can be incorporated into broader metabolomics workflows that target multiple classes of compounds. researchgate.net For example, a single sample could be split and subjected to different derivatization strategies to analyze amino acids, fatty acids, and organic acids like lactate, providing a more holistic view of the metabolome. The use of stable isotope-labeled derivatizing agents will also become more common, allowing for more precise and accurate quantification in untargeted metabolomics studies. upf.edu

The insights gained from analyzing this compound within these advanced platforms can be integrated with other 'omics' data (genomics, proteomics, transcriptomics) to build comprehensive models of biological systems. This systems biology approach can help to elucidate the role of lactate metabolism in health and disease, for instance, in understanding the metabolic reprogramming that occurs in cancer cells or in response to microbial activity. chalmers.se

Miniaturization and Automation of Derivatization Procedures for High-Throughput Analysis

To meet the demands of large-scale metabolomics and systems biology studies, there is a growing need for high-throughput analytical methods. A key bottleneck in many current workflows is the sample preparation step, including derivatization. Future research is therefore heavily focused on the miniaturization and automation of the derivatization of lactic acid to this compound.

Microfluidic devices, or "lab-on-a-chip" systems, offer a promising platform for automating and miniaturizing derivatization reactions. researchgate.netnih.govresearchgate.net These devices can integrate sample handling, reagent mixing, reaction, and even separation on a single chip, significantly reducing sample and reagent consumption, analysis time, and the potential for human error. nih.govresearchgate.netunit.no The development of microfluidic systems specifically designed for the derivatization of organic acids like lactate will be a key area of future research. scholaris.ca

In parallel, the automation of derivatization procedures using robotic liquid handling systems is becoming increasingly common. technologynetworks.com These systems can perform precise and reproducible derivatization reactions on large numbers of samples in a 96-well plate format, for example. utoronto.ca Automated derivatization not only increases throughput but also improves the consistency and reliability of the data, which is critical for large-scale studies. utoronto.ca The development of pre-programmed, "walk-away" systems for p-bromophenacyl bromide derivatization will make this technique more accessible and efficient for routine analysis.

The table below highlights the key advantages of these emerging technologies for the analysis of this compound.

| Technology | Key Advantages for this compound Analysis | Reference(s) |

| Microfluidics (Lab-on-a-Chip) | Reduced sample and reagent volumes, faster analysis times, potential for integration of multiple analytical steps, improved process control. | researchgate.netnih.govresearchgate.netunit.no |

| Robotic Automation | High-throughput processing of large sample batches, improved reproducibility and precision, reduced manual labor and potential for error. | technologynetworks.comutoronto.ca |

Exploration of New Applications in Systems Biology and Environmental Analytical Chemistry

The enhanced analytical capabilities for this compound, driven by new reagents and technologies, are opening up new avenues of research in systems biology and environmental analytical chemistry.

In systems biology, the ability to accurately and sensitively measure lactate levels is crucial for understanding cellular metabolism and its role in various physiological and pathological states. The analysis of this compound can be used to study the dynamics of lactate production and consumption in cell cultures, tissues, and biofluids. dal.caacs.org This information can be used to investigate the Warburg effect in cancer, monitor the metabolic activity of the gut microbiome, and study the metabolic response to drugs and other stimuli. wmich.eduacs.org For example, studies have used p-bromophenacyl derivatization to analyze the metabolic end products of bacteria, providing insights into their metabolic pathways. dal.cawmich.edu

In environmental analytical chemistry, the derivatization of lactic acid to this compound can be applied to the analysis of a wide range of environmental samples. This includes the monitoring of organic acids in atmospheric aerosols, rainwater, and fog, which can provide information on the sources and formation pathways of these compounds. nih.gov Furthermore, this technique can be used to study microbial metabolism in various environments, such as soil and aquatic systems. nih.govnih.gov For instance, the analysis of p-bromophenacyl esters of fatty acids has been used to characterize the cell wall composition of bacteria and study how it changes in response to different carbon sources. nih.gov The application of these methods to lactate will provide a more complete picture of microbial activity and carbon cycling in the environment. The development of methods for analyzing perfluorinated carboxylic acids (PFCAs) in river water using p-bromophenacyl bromide derivatization also highlights the potential for this technique in monitoring emerging environmental contaminants. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing p-Bromophenacyl Lactate with high purity?

- Methodological Answer : Synthesis typically involves esterification of p-bromophenacyl bromide with lactic acid under reflux in anhydrous conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted starting materials. Reaction optimization, such as adjusting molar ratios (1:1.2 for bromide to lactate) and temperature (70–80°C), improves yield (>85%) and purity (>95%). Characterization via melting point analysis (compare to literature values) and TLC (silica gel, ethyl acetate/hexane) ensures product integrity .

Q. How can researchers characterize the structural integrity of p-Bromophenacyl Lactate using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) should show peaks for the lactate methyl group (δ 1.35–1.40 ppm, triplet) and aromatic protons (δ 7.45–7.85 ppm, doublets). C NMR confirms ester carbonyl (δ ~170 ppm) and bromophenyl carbons.

- IR : Strong absorption at ~1740 cm (C=O ester stretch) and 1250 cm (C-O ester).

- Mass Spectrometry : ESI-MS ([M+H]) should match the molecular weight (e.g., calculated for CHBrO: 287.02 g/mol). Cross-reference with databases like SciFinder using the CAS RN .

Q. What are the optimal storage conditions to maintain p-Bromophenacyl Lactate’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ester bond. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended. Avoid prolonged exposure to humidity (>60% RH) .

Advanced Research Questions

Q. How does the bromine substituent in p-Bromophenacyl Lactate influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The para-bromine acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl carbon. Kinetic studies (e.g., using UV-Vis to track reaction rates with amines or thiols) reveal higher reactivity compared to non-halogenated analogs. Computational modeling (DFT calculations) can quantify electron density distribution and predict sites for nucleophilic attack .

Q. What strategies can resolve discrepancies in reported enzymatic inhibition data involving p-Bromophenacyl Lactate?

- Methodological Answer :

- Assay Standardization : Use consistent enzyme sources (e.g., human vs. bovine esterases) and buffer conditions (pH 7.4, 25°C).

- Control Experiments : Include positive controls (e.g., PMSF for serine esterases) and validate inhibitor solubility (DMSO <1% v/v).

- Data Reconciliation : Meta-analysis of published IC values (e.g., via systematic review tools like PRISMA) identifies variables like substrate concentration or incubation time .

Q. How can computational modeling predict interaction mechanisms between p-Bromophenacyl Lactate and target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities and conformational stability. Parameterize the compound using Gaussian-derived partial charges and optimize force fields (e.g., AMBER). Validate predictions with SPR (surface plasmon resonance) binding assays and X-ray crystallography of co-crystallized complexes .

Q. What are the challenges in quantifying trace amounts of p-Bromophenacyl Lactate in biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (C18 cartridges) removes matrix interferents. Derivatization (e.g., silylation for GC-MS) enhances detectability.

- Detection Limits : LC-MS/MS (MRM mode) achieves sensitivity down to 0.1 ng/mL. Calibrate with isotope-labeled internal standards (e.g., C-lactate) to correct for matrix effects.

- Validation : Follow FDA guidelines for accuracy (85–115%), precision (RSD <15%), and recovery (>70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.